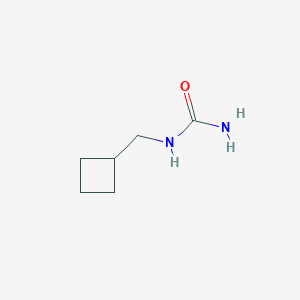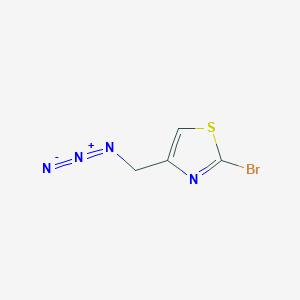
4-(アジドメチル)-2-ブロモ-1,3-チアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(Azidomethyl)-2-bromo-1,3-thiazole” contains several functional groups: an azide group (-N3), a bromine atom, and a thiazole ring. The azide group is known for its high reactivity and is often used in click chemistry . The bromine atom could potentially be used for further reactions, such as coupling reactions. The thiazole ring is a heterocyclic compound containing both sulfur and nitrogen in the ring.
Chemical Reactions Analysis
Azides are known to participate in a variety of reactions. One of the most common is the Huisgen 1,3-dipolar cycloaddition, also known as a “click” reaction, which involves the reaction of an azide with an alkyne to form a 1,2,3-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the functional groups present in the compound. For example, the presence of an azide group could make the compound highly reactive .作用機序
The mechanism of action of 4-(Azidomethyl)-2-bromo-1,3-thiazole depends on its specific target and application. In chemical biology, this compound acts as a chemical probe that selectively binds to a specific amino acid residue in a protein, allowing for the detection and characterization of the protein. In medicinal chemistry, 4-(Azidomethyl)-2-bromo-1,3-thiazole inhibits the activity of certain enzymes and pathways that are involved in disease progression, such as kinases and proteases. This inhibition can lead to the suppression of cell growth and proliferation, as well as the induction of cell death. In materials science, this compound is used as a building block for the synthesis of functional materials that have unique properties, such as fluorescence and magnetic properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Azidomethyl)-2-bromo-1,3-thiazole depend on its specific target and application. In chemical biology, this compound can be used to study the function and activity of enzymes and proteins in complex biological systems. In medicinal chemistry, 4-(Azidomethyl)-2-bromo-1,3-thiazole has been shown to have potent inhibitory activity against certain enzymes and pathways that are involved in disease progression. This inhibition can lead to the suppression of cell growth and proliferation, as well as the induction of cell death. In materials science, this compound is used as a building block for the synthesis of functional materials that have unique properties and applications.
実験室実験の利点と制限
The advantages of using 4-(Azidomethyl)-2-bromo-1,3-thiazole in lab experiments include its high yield and purity, as well as its versatility and potential applications in various fields. This compound can be easily synthesized and modified to suit specific research needs. However, there are also limitations to its use, such as its potential toxicity and instability in certain conditions. Careful handling and storage are required to ensure the safety and efficacy of this compound in lab experiments.
将来の方向性
There are many potential future directions for the research and development of 4-(Azidomethyl)-2-bromo-1,3-thiazole. In chemical biology, this compound can be further explored as a chemical probe for the detection and characterization of specific proteins and enzymes in complex biological systems. In medicinal chemistry, 4-(Azidomethyl)-2-bromo-1,3-thiazole can be optimized for its inhibitory activity against specific disease targets, such as cancer and infectious diseases. In materials science, this compound can be used as a building block for the synthesis of functional materials with novel properties and applications. Additionally, the potential toxicity and stability issues of this compound can be further investigated and addressed to improve its safety and efficacy in lab experiments.
合成法
The synthesis of 4-(Azidomethyl)-2-bromo-1,3-thiazole is a relatively straightforward process. It involves the reaction of 2-bromo-1,3-thiazole with sodium azide in the presence of a catalyst, such as copper sulfate. The reaction takes place in an organic solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures. The yield of the product is typically high, and the purity can be improved by recrystallization.
科学的研究の応用
アジド不純物の定量分析
アジドは合成以外に実用的な用途があります。 例えば、液体クロマトグラフィー質量分析(LCMS)を用いて、サルタン系医薬品(オルメサルタン、ロサルタン、イルベサルタン、バルサルタン、カンデサルタンなど)中のアジド不純物(AZBTやAMBBTなど)を定量するための高感度でロバストな方法が開発されています .
クリックケミストリー:1,3-双極子環状付加反応
有機アジドを含む最も顕著な反応の1つは、アルキンとの銅(I)触媒Huisgen 1,3-双極子環状付加反応です。 この反応は、医薬品開発、材料科学、生体共役など、さまざまな用途を持つ1,2,3-トリアゾールを生み出します .
Safety and Hazards
特性
IUPAC Name |
4-(azidomethyl)-2-bromo-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN4S/c5-4-8-3(2-10-4)1-7-9-6/h2H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGBWVOCKXLUNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


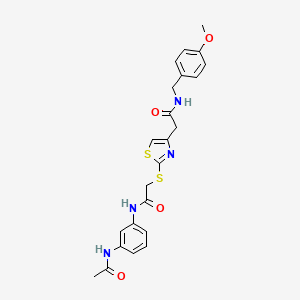
![2,5-Dioxo-N-[2-[2-(trifluoromethyl)phenyl]cyclopentyl]-1,6,7,8-tetrahydroquinoline-3-carboxamide](/img/structure/B2377093.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(benzofuran-2-yl)-2-hydroxypropyl)oxalamide](/img/structure/B2377094.png)


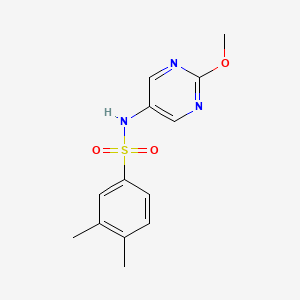
![4-chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2377102.png)
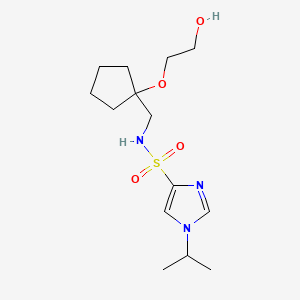
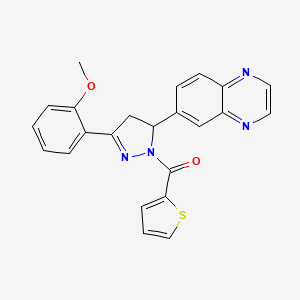
![4-[(Hydroxyimino)methyl]benzoic acid](/img/structure/B2377105.png)
![1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2377106.png)
